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Compound of Interest

Compound Name: Methyl undecanoate

Cat. No.: B167296 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

methyl undecanoate, a fatty acid methyl ester with applications in various research and

industrial fields. This document presents detailed Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their

acquisition. The information is intended to aid in the identification, characterization, and quality

control of this compound.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for methyl undecanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

3.67 Singlet 3H -OCH₃

2.30 Triplet 2H -CH₂-C=O

1.62 Quintet 2H -CH₂-CH₂-C=O

1.28 Multiplet 14H -(CH₂)₇-

0.88 Triplet 3H -CH₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm) Assignment

174.3 C=O

51.4 -OCH₃

34.1 -CH₂-C=O

31.9 -(CH₂)n-

29.6 -(CH₂)n-

29.4 -(CH₂)n-

29.3 -(CH₂)n-

29.2 -(CH₂)n-

24.9 -CH₂-CH₂-C=O

22.7 -CH₂-CH₃

14.1 -CH₃

Infrared (IR) Spectroscopy
The IR spectrum of methyl undecanoate exhibits characteristic absorption bands

corresponding to its functional groups.
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~2925 C-H (alkane) Stretching

~2855 C-H (alkane) Stretching

~1743 C=O (ester) Stretching

~1465 C-H (alkane) Bending (scissoring)

~1435 C-H (in -OCH₃) Bending (asymmetric)

~1360 C-H (alkane) Bending (wagging)

~1170 C-O (ester) Stretching

Mass Spectrometry (MS)
The electron ionization mass spectrum of methyl undecanoate shows a molecular ion peak

and characteristic fragmentation patterns.

m/z Relative Intensity (%) Assignment

200 ~5 [M]⁺ (Molecular Ion)

169 ~15 [M - OCH₃]⁺

157 ~5 [M - C₃H₇]⁺

143 ~10 [M - C₄H₇O]⁺ (McLafferty + 14)

129 ~8 [M - C₅H₉O]⁺

101 ~12 [C₆H₁₃O]⁺

87 ~70
[CH₃OC(OH)=CH₂]⁺

(McLafferty rearrangement)

74 100 [CH₃OC(OH)₂]⁺ (Base Peak)

55 ~30 [C₄H₇]⁺

43 ~40 [C₃H₇]⁺

41 ~45 [C₃H₅]⁺
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Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined

below.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: A small amount of methyl undecanoate is dissolved in a deuterated

solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS)

as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition:

The spectrometer is locked onto the deuterium signal of the solvent.

The magnetic field is shimmed to achieve optimal homogeneity.

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

Key acquisition parameters include a spectral width of approximately 15 ppm, a sufficient

number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance

the signal-to-noise ratio.

Key acquisition parameters include a spectral width of approximately 220 ppm, a larger

number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C, and a

relaxation delay of 2-10 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
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Sample Preparation: As methyl undecanoate is a liquid at room temperature, a neat sample is

prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a

thin film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Acquisition:

A background spectrum of the clean salt plates is recorded.

The sample is placed in the spectrometer's sample compartment.

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum to remove atmospheric and instrument-related absorptions.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, often

coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Acquisition:

A small amount of the sample is injected into the GC, where it is vaporized and separated

from any impurities.

The separated methyl undecanoate enters the ion source of the mass spectrometer.

In the EI source, the molecules are bombarded with a beam of high-energy electrons

(typically 70 eV), causing ionization and fragmentation.

The resulting positively charged ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

A detector records the abundance of each ion, generating the mass spectrum.

Visualizations
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The following diagrams illustrate the logical workflow of the spectroscopic analysis.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Caption: Key fragmentation pathways of methyl undecanoate in mass spectrometry.
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To cite this document: BenchChem. [Spectroscopic Analysis of Methyl Undecanoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b167296#spectroscopic-data-of-methyl-undecanoate-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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